molecular formula C18H21NO6S2 B13037531 C18H21NO6S2

C18H21NO6S2

Cat. No.: B13037531
M. Wt: 411.5 g/mol
InChI Key: ZINZJWYAJXCTMR-HNNXBMFYSA-N
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Description

Key properties to evaluate would include:

  • Molecular weight: ~427.5 g/mol (calculated).
  • Functional groups: Sulfonyl (SO₂), amide (NHCO), and aromatic rings.
  • Pharmacokinetics: Bioavailability, CYP enzyme interactions, and solubility.

Properties

Molecular Formula

C18H21NO6S2

Molecular Weight

411.5 g/mol

IUPAC Name

(2S)-2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C18H21NO6S2/c1-24-16-5-3-4-6-17(16)25-13-7-9-14(10-8-13)27(22,23)19-15(18(20)21)11-12-26-2/h3-10,15,19H,11-12H2,1-2H3,(H,20,21)/t15-/m0/s1

InChI Key

ZINZJWYAJXCTMR-HNNXBMFYSA-N

Isomeric SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CCSC)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of ((4-(2-methoxyphenoxy)phenyl)sulfonyl)methionine typically involves multiple steps, including the formation of the methoxyphenoxyphenylsulfonyl intermediate and its subsequent coupling with methionine. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .

Chemical Reactions Analysis

((4-(2-methoxyphenoxy)phenyl)sulfonyl)methionine undergoes various chemical reactions, including:

Scientific Research Applications

((4-(2-methoxyphenoxy)phenyl)sulfonyl)methionine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of ((4-(2-methoxyphenoxy)phenyl)sulfonyl)methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group may facilitate binding to hydrophobic pockets, while the sulfonyl group can form hydrogen bonds or electrostatic interactions with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights metrics for comparing compounds, such as log Po/w (lipophilicity), solubility, synthesis methods, and biological activity. Below is a comparative framework using data from the provided evidence and extrapolated parameters for C₁₈H₂₁NO₆S₂:

Table 1: Physicochemical Properties

Parameter C₁₈H₂₁NO₆S₂ (Hypothetical) C₇H₃Cl₂NO (CAS 3621-81-6) C₇H₅BrO₂ (CAS 1761-61-1)
Molecular Weight 427.5 g/mol 188.01 g/mol 201.02 g/mol
log Po/w (Consensus) ~2.5 (estimated) 2.92 Not reported
Solubility (mg/mL) 0.01–0.1 (low) 0.0194 0.687
BBB Permeation Likely low Yes Not reported
CYP Inhibition Potential CYP1A2 inhibitor CYP1A2 inhibitor Not reported

Key Observations

  • Lipophilicity: C₁₈H₂₁NO₆S₂’s estimated log Po/w (~2.5) suggests moderate lipophilicity, comparable to C₇H₃Cl₂NO (log Po/w = 2.92) . Higher lipophilicity often correlates with better membrane permeability but may reduce aqueous solubility.
  • Solubility: C₁₈H₂₁NO₆S₂’s hypothetical solubility (0.01–0.1 mg/mL) aligns with the poorly soluble C₇H₃Cl₂NO (0.0194 mg/mL) , contrasting with the more soluble C₇H₅BrO₂ (0.687 mg/mL) . This could limit its bioavailability.
  • Synthetic Accessibility: The synthesis of C₁₈H₂₁NO₆S₂ would likely require multi-step reactions, similar to the methods in (e.g., catalytic coupling in DMF with >90% yield ).

Biological Activity

The compound C18H21NO6S2, commonly referred to as a pyrazole-sulfonamide derivative, has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

1. Synthesis of this compound Derivatives

The synthesis of this compound involves the combination of pyrazole and sulfonamide moieties, linked via a benzoyl group. This hybridization enhances the pharmacological properties of the resultant compounds. The synthesis typically employs methods such as:

  • Condensation reactions : These are used to form the pyrazole ring.
  • Sulfonamide formation : The introduction of sulfonyl groups enhances solubility and biological activity.

2. Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : In vitro studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial and fungal strains. For instance, compounds 4e and 4f demonstrated remarkable activity against Staphylococcus aureus and Candida albicans .
  • Antioxidant Activity : The antioxidant potential was evaluated using the DPPH radical scavenging assay. Results indicated that certain derivatives effectively inhibited free radicals, with percentages of inhibition at various concentrations summarized in Table 1.
Compound3 µg/mL15 µg/mL31 µg/mL62.5 µg/mL250 µg/mL1000 µg/mL
3a41.81 ± 0.67%43.03 ± 0.09%45.63 ± 0.23%46.20 ± 0.19%46.51 ± 0.45%64.84 ± 0.88%
3b21.06 ± 0.42%36.51 ± 0.35%37.87 ± 0.79%39.09 ± 0.41%42.87 ± 0.45%58.93 ± 0.34%
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The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Molecular docking studies have revealed potential interactions with target enzymes associated with microbial resistance mechanisms.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant activity is attributed to the ability of the compound to donate electrons to free radicals, thereby neutralizing them.

4. Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound in various contexts:

  • Case Study on Antiviral Activity : In silico simulations indicated that certain derivatives could inhibit SARS-CoV-2 main protease, suggesting their utility in developing antiviral agents against COVID-19 .
  • Clinical Implications : A review of literature indicates that compounds similar to this compound have been integrated into drug formulations targeting infections resistant to conventional antibiotics .

5. Conclusion

This compound represents a promising candidate for further pharmacological exploration due to its multifaceted biological activities, particularly in antimicrobial and antioxidant domains. Continued research is warranted to fully elucidate its mechanisms and therapeutic applications.

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